molecular formula C15H12N2O2 B5774345 5-methyl-N-2-naphthyl-3-isoxazolecarboxamide

5-methyl-N-2-naphthyl-3-isoxazolecarboxamide

Cat. No.: B5774345
M. Wt: 252.27 g/mol
InChI Key: RDZJWMYUQSMJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-2-naphthyl-3-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This molecule is of great interest to researchers due to its potential therapeutic applications in a variety of diseases, including chronic pain, inflammation, and cancer.

Mechanism of Action

5-methyl-N-2-naphthyl-3-isoxazolecarboxamide acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in several physiological processes, including inflammation, pain, and cell death. By blocking the P2X7 receptor, this compound is able to modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
In addition to its therapeutic effects, this compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that are involved in inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-methyl-N-2-naphthyl-3-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation is that this compound may not be effective in all animal models or in human patients, and further research is needed to determine its efficacy in different contexts.

Future Directions

There are several future directions for research on 5-methyl-N-2-naphthyl-3-isoxazolecarboxamide. One area of interest is the potential use of this molecule in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further research is needed to determine the safety and efficacy of this compound in human patients, as well as its potential applications in other diseases and conditions. Finally, researchers may also investigate the potential role of the P2X7 receptor in other physiological processes and diseases, which could lead to the development of new therapeutic targets and treatments.

Synthesis Methods

The synthesis of 5-methyl-N-2-naphthyl-3-isoxazolecarboxamide involves several steps, including the reaction of 2-naphthylamine with acetic anhydride to form N-acetyl-2-naphthylamine. This compound is then reacted with isoxazole-5-carboxylic acid to form this compound.

Scientific Research Applications

5-methyl-N-2-naphthyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications. In animal models, it has been shown to have analgesic effects in chronic pain conditions, such as neuropathic pain and osteoarthritis. It has also been shown to have anti-inflammatory effects in models of inflammation, such as colitis and psoriasis. Additionally, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of several types of cancer cells.

Properties

IUPAC Name

5-methyl-N-naphthalen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-10-8-14(17-19-10)15(18)16-13-7-6-11-4-2-3-5-12(11)9-13/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDZJWMYUQSMJPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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